(Autg)2(dppe)

Description

Properties

IUPAC Name |

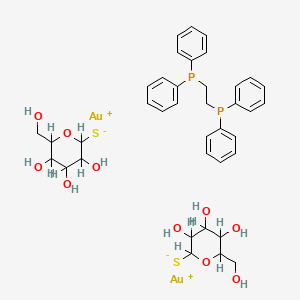

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFIWSUQZNURU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Au2O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105177-81-9 | |

| Record name | SK&F 102912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Mechanistic Approaches for Autg 2 Dppe

Mechanochemical Synthesis Approachesazimuth-corp.com

Mechanochemistry, employing mechanical force such as grinding or milling to induce chemical reactions, has emerged as an environmentally friendly and efficient synthetic methodology for various inorganic and organometallic compounds dntb.gov.uaresearchgate.netmdpi.com. This approach often allows for solvent-free reactions, reduced reaction times, and higher yields compared to traditional solution-based methods dntb.gov.uamdpi.com.

While specific detailed reports on the mechanochemical synthesis of (Autg)2(dppe) were not found in the provided search results, mechanochemical techniques have been successfully applied to the synthesis of other gold(I) complexes, including those incorporating diphosphine ligands dntb.gov.uachemistry.or.jp. These studies highlight the potential for mechanochemistry to provide rapid (e.g., 4-minute reaction times) and efficient routes to luminescent and stimuli-responsive gold(I) complexes dntb.gov.ua. The application of mechanochemistry to gold(I) complexes is an active area of research, driven by its green chemistry principles and potential for novel material synthesis chemistry.or.jpmdpi.com.

Solid-State Reaction Monitoringazimuth-corp.com

In the context of mechanochemical synthesis, solid-state reaction monitoring is crucial for understanding reaction progress, identifying intermediates, and optimizing reaction conditions. Techniques that allow for in situ analysis of solid mixtures during milling are particularly valuable dntb.gov.uaazimuth-corp.commdpi.com.

Common methods for monitoring solid-state reactions include:

X-ray Powder Diffraction (XRPD): XRPD can track changes in crystalline phases, identify the formation of new crystalline products, and monitor the consumption of reactants during milling mdpi.com.

Spectroscopic Techniques: In situ spectroscopic methods such as Raman or infrared (IR) spectroscopy can provide real-time information about the chemical transformations occurring in the solid state by detecting changes in vibrational modes of the molecules dntb.gov.uaazimuth-corp.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (ssNMR), is also a powerful tool for characterizing solid samples and monitoring reactions in the solid state azimuth-corp.comresearchgate.net.

These monitoring techniques are essential for controlling the mechanochemical synthesis of coordination complexes, ensuring the desired product is formed efficiently and with high purity mdpi.com.

Synthetic Routes to Related Gold(I) Thiolate/Diphosphine Complexes

The synthesis of gold(I) thiolate/diphosphine complexes often involves reactions between gold precursors and appropriate diphosphine and thiolate ligands. Variations in the diphosphine linker length and modifications to the thiolate moiety allow for the generation of a diverse range of complexes with potentially altered properties.

Variations in Diphosphine Linker Length (e.g., dppp (B1165662), dppb)dntb.gov.uaacs.org

The length and flexibility of the diphosphine linker play a significant role in the structure and properties of dinuclear gold(I) complexes. Complexes similar to (Autg)2(dppe) can be synthesized using different diphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), in place of dppe.

Gold(I) complexes utilizing these different diphosphine linkers are often prepared by reacting gold(I) precursors, such as [Au2Cl2(diphosphine)] species, with sulfur-containing ligands researchgate.netacs.org. For instance, reactions involving [Au2Cl2(dppe)], [Au2Cl2(dppp)], and [Au2Cl2(dppb)] have been employed to synthesize various gold(I) complexes with thiocarbohydrate ligands researchgate.netacs.org. These studies demonstrate the versatility of using different diphosphine precursors to access a range of gold(I) complexes with varying linker lengths, which can influence factors like intramolecular and intermolecular distances and coordination modes researchgate.net.

Table 1: Synthesis of Gold(I) Complexes with Varied Diphosphine Linkers

| Diphosphine Ligand | Gold Precursor Example | Thiolate Ligand Example | Resulting Complex Type Example | Reference(s) |

| dppe | [Au2Cl2(dppe)] | Thiocarbohydrate | [Au2(thiolate)2(dppe)] | researchgate.netacs.org |

| dppp | [Au2Cl2(dppp)] | Thiocarbohydrate | [Au2(thiolate)2(dppp)] | researchgate.netacs.org |

| dppb | [Au2Cl2(dppb)] | Thiocarbohydrate | [Au2(thiolate)2(dppb)] | researchgate.netacs.org |

| dppe | [AuCl(PPh3)] | Thiocarbohydrate | [Au(thiolate)(PPh3)] | researchgate.netacs.org |

| dppe | [Au2(μ-dppe)2]Br2 | N/A (solvate formation) | Au2(μ-dppe)2Br2 |

Modifications of the Thiolate Moiety

Modifications to the thiolate ligand are another key strategy for synthesizing diverse gold(I) complexes. The nature of the thiolate group can significantly impact the complex's solubility, stability, and biological activity.

Research has explored the use of various thiolate ligands, including:

Thiocarbohydrates: Novel thiocarbohydrate phosphinogold(I) complexes have been prepared using n-gluconamidoalkyl thiols (L1–L7) and their acetylated derivatives (L5–L7) researchgate.netacs.org. These studies highlight the synthesis of gold(I) complexes where the thiolate component is derived from carbohydrates, offering potential for bio-friendly and non-toxic applications researchgate.netacs.org.

Amino Acid Derivatives: Gold(I) thiolate complexes have been synthesized using sulfur-containing amino acids like cysteine and amiethanethiol, as well as through the functionalization of thiolate ligands with amino acid derivatives.

Other Sulfur-Containing Ligands: Various sulfur-containing biologically active compounds, such as pyridine-2-thiol, pyrimidine-2-thiol, benzothiazole-2-thiol, and benzimidazole-2-thiol, have been used to form gold(I) thiolate complexes.

These modifications allow for fine-tuning the properties of gold(I) complexes, potentially leading to enhanced therapeutic efficacy or tailored material characteristics.

Table 2: Synthesis of Gold(I) Complexes with Modified Thiolate Moieties

| Thiolate Moiety Type | Specific Ligand Example(s) | Gold Precursor Example(s) | Resulting Complex Type Example | Reference(s) |

| Thiocarbohydrate | n-gluconamidoalkyl thiols (L1–L4), acetylated n-gluconamidoalkyl thiols (L5–L7) | [AuCl(PPh3)], [Au2Cl2(dppe)], [Au2Cl2(dppp)], [Au2Cl2(dppb)] | [Au(thiolate)(PPh3)], [Au2(thiolate)2(diphosphine)] | researchgate.netacs.org |

| Sulfur-containing Amino Acids/Derivatives | Cysteine, amiethanethiol, functionalized amino acid derivatives | [AuCl(PPh3)], other gold(I) phosphine (B1218219) precursors | Gold(I) thiolate complexes | |

| Heterocyclic Thiols | Pyridine-2-thiol, pyrimidine-2-thiol, benzothiazole-2-thiol, benzimidazole-2-thiol | [AuCl(PPh2allyl)] | [Au(SR)(PPh2allyl)] | |

| Glucopyranosato | 1-thio-beta-D-glucopyranosato | Gold(I) precursors | (Autg)2(dppe) (SK&F 102912) | dntb.gov.uachemistry.or.jp |

Compound List:

(Autg)2(dppe) / SK&F 102912

mu-(1,2-bis(diphenylphosphino)ethane)bis(1-thio-beta-D-glucopyranosato-S)gold(I)

1,2-bis(diphenylphosphino)ethane (B154495) (dppe)

1,3-bis(diphenylphosphino)propane (dppp)

1,4-bis(diphenylphosphino)butane (dppb)

[Au2Cl2(dppe)]

[Au2Cl2(dppp)]

[Au2Cl2(dppb)]

[AuCl(PPh3)]

n-gluconamidoalkyl thiols (L1–L7)

acetylated n-gluconamidoalkyl thiols (L5–L7)

Cysteine

Amiethanethiol

Pyridine-2-thiol

Pyrimidine-2-thiol

Benzothiazole-2-thiol

Benzimidazole-2-thiol

[Au(SR)(PPh2allyl)]

[Au2(thiolate)2(diphosphine)]

[Au(thiolate)(PPh3)]

[Au2(μ-dppe)2]Br2

Advanced Spectroscopic and Structural Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in SK&F 102912. Key absorptions expected include:

O-H stretching: Broad bands in the 3200-3500 cm⁻¹ region, originating from the hydroxyl groups of the glucopyranosato ligand.

C-H stretching: Aliphatic C-H stretching from the sugar moiety and the methylene (B1212753) groups of dppe would appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the phenyl groups of dppe would be observed near 3000-3100 cm⁻¹.

C=C stretching: Vibrations of the aromatic rings in the dppe phenyl groups are expected in the 1450-1600 cm⁻¹ range.

C=O stretching: If the glucopyranosato ligand is acetylated (as in auranofin, a related gold drug), C=O stretching vibrations would be prominent around 1730-1750 cm⁻¹.

C-S stretching: The C-S stretching vibration associated with the thioglucopyranosato ligand would appear in a region that can vary, often coupled with other vibrations.

Metal-Ligand Vibrations: Absorptions in the far-IR region, corresponding to Au-P and Au-S stretching modes, could provide evidence of coordination, though these are often weak and require specialized equipment for detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is crucial for understanding the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. For gold(I)-dppe complexes, UV-Vis spectra typically exhibit absorption bands in the UV region, often attributed to ligand-centered (LC) transitions or metal-to-ligand charge transfer (MLCT) transitions. Some studies on gold nanoclusters or complexes with extended conjugation show absorptions extending into the visible region.

Table 3.3.1: Representative UV-Vis Absorption Data for Gold(I)-dppe Complexes

| Compound/Complex Type | λmax (nm) | Assignment | Reference |

| Gold clusters with dppe | ~320, ~400 | LMMCT or LMCT transitions | chinesechemsoc.org |

| Gold(I)-alkynyl-dppe complexes | < 320 | IL (π → π* of alkynyl/phenyl) | csic.es |

| [Au(dppe)2]Cl (hypothetical) | ~290-300 | Au(d10) → π*(ligand) | psu.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and for elucidating its structure through fragmentation patterns. Electrospray Ionization (ESI-MS) is commonly used for characterizing metal complexes.

For gold(I)-dppe complexes, ESI-MS typically shows the molecular ion peak corresponding to the intact cation, such as [Au(dppe)]+ or dinuclear species. For example, in the context of gold nanoclusters, ESI-MS has been used to establish molecular formulas and monitor growth researchgate.net. For dinuclear gold complexes, peaks corresponding to species like [Au2(dppe)(ligand)2]+ might be observed. Fragmentation patterns can provide further structural information, such as the loss of ligands or counterions. For instance, in MS-MALDI+ spectra of some gold-dppe complexes, fragments resulting from the loss of an alkyne group were observed csic.es.

DESI-MS for Solid-Phase Reaction Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the analysis of samples directly from surfaces or in solution without extensive sample preparation, making it suitable for reaction monitoring. It has been employed to study the kinetics of reactions, including those catalyzed by gold complexes. DESI-MS can detect transient intermediates in catalytic cycles, such as bis-gold complexes, by analyzing samples with very short interaction times (milliseconds) usf.edunih.gov. This technique is particularly useful for monitoring solid-state reactions or reactions occurring in solution where intermediates might be short-lived acs.org.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (e.g., C, H, P, Au). This data is critical for confirming the purity and composition of synthesized gold-dppe complexes. For a complex like [Au(dppe)]X, elemental analysis would aim to match the calculated percentages of carbon, hydrogen, phosphorus, and gold with the experimental results. For example, the elemental analysis of [Au(dppe)]Cl would be compared against the theoretical values for C26H24AuP2Cl. If the formula were interpreted as a dinuclear species like [Au2(dppe)2]X2, the analysis would reflect the higher gold and phosphorus content.

Table 3.5.1: Expected Elemental Analysis Data (Hypothetical for [Au(dppe)]Cl)

| Element | Calculated (%) |

| C | 48.95 |

| H | 3.79 |

| Au | 30.80 |

| P | 9.70 |

| Cl | 5.56 |

Note: Experimental values may vary slightly due to experimental error.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Elucidation

Analysis of Intermolecular Interactions, including Aurophilic Bonds

Intermolecular interactions play a significant role in the solid-state structure and properties of gold complexes. Aurophilic interactions, which are attractive non-covalent interactions between gold(I) centers, are particularly common and influential in gold chemistry rsc.orgmdpi.com. These interactions can lead to the formation of dimers, chains, or other supramolecular assemblies.

In dinuclear gold(I)-dppe complexes, short intramolecular Au···Au distances (e.g., 2.95–3.10 Å) are often observed, indicative of aurophilic bonding nih.govunt.edu. These interactions can also occur intermolecularly, leading to extended structures acs.org. The presence and strength of aurophilic interactions are sensitive to the nature of the ligands and counterions, as well as crystal packing forces. For instance, in some dinuclear gold(I) complexes with dppe, Au···Au separations can range from 3.0943(2) Å to 3.8479(3) Å, with shorter distances suggesting stronger aurophilic attraction nih.gov. These interactions are also known to influence the luminescent properties of the complexes rsc.orgmdpi.com.

Electrochemical and Redox Chemistry of Autg 2 Dppe and Analogs

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a key technique for investigating the redox chemistry of these gold(I) complexes. Studies on dinuclear gold(I) phosphine (B1218219) complexes with aliphatic dithiolate ligands, such as Au₂(dppe)(pdt) where 'pdt' is propanedithiol, reveal characteristic oxidative processes. nih.govnih.gov In solvents like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), these complexes typically exhibit two irreversible anodic (oxidation) processes at approximately +0.6 V and +1.1 V versus a Saturated Calomel Electrode (SCE). nih.govnih.govresearchgate.net

These oxidation waves are broad and become more so as the phosphine ligand bite is reduced, for instance, when comparing a dppe-bridged complex to one with a more flexible diphenylphosphinopentane (dpppn) ligand. nih.govresearchgate.net This broadening suggests the influence of intramolecular metal-metal interactions on the electronic structure and redox behavior of the complex. nih.govresearchgate.net The irreversibility of these processes indicates that the oxidation is followed by rapid chemical reactions, leading to species that are not easily reduced back to the original Au(I) complex within the timescale of the CV experiment. nih.govresearchgate.net

| Compound Class | Anodic Peak 1 (E_pa1) | Anodic Peak 2 (E_pa2) | Conditions | Reference |

| Au₂(LL)(pdt) | ~ +0.6 V | ~ +1.1 V | vs. SCE in CH₃CN or CH₂Cl₂ | nih.govnih.govresearchgate.net |

This table summarizes the typical anodic peak potentials observed in cyclic voltammetry for dinuclear gold(I) phosphine complexes with aliphatic dithiolate ligands, which serve as analogs for (Autg)2(dppe).

The second irreversible oxidation process, observed at higher potentials (ca. +1.1 V vs. SCE), is consistent with the oxidation of the gold centers from Au(I) to Au(III). nih.govnih.govresearchgate.net This metal-centered oxidation requires significantly more energy than the initial ligand-based oxidation. The products of this higher-potential oxidation are gold(III) species. For instance, chemical oxidation of a related complex, Au₂(dppp)(pdt), with bromine (a two-electron oxidant) yields Au₂(dppp)Br₂, a Au(II) species which is likely a transient state towards Au(I) and Au(III) products. nih.govnih.govresearchgate.net This supports the assignment of the higher potential wave to processes involving changes in the oxidation state of the gold atoms.

Bulk Electrolysis and Controlled Potential Oxidation

Bulk electrolysis, also known as controlled potential coulometry, provides quantitative data on the number of electrons transferred during a redox process. Experiments performed on Au₂(dppe)(pdt) and its analogs are crucial for confirming the assignments made from cyclic voltammetry. nih.govnih.gov

Electrolysis at a potential just past the first anodic peak (+0.9 V vs. SCE) results in the transfer of approximately one electron per molecule (n ≈ 0.95). nih.govnih.govresearchgate.net This result corroborates the assignment of the first wave as a one-electron, thiolate-centered oxidation. The product of this mild oxidation is a disulfide, formed after the initial oxidation and subsequent bond cleavage. nih.govacs.org

When the electrolysis is conducted at a much higher potential (+1.4 V vs. SCE), past the second oxidation wave, the total number of electrons transferred is significantly higher, measured at approximately 3.7 per molecule. nih.govnih.govresearchgate.net This multi-electron process is consistent with the oxidation of both gold(I) centers to gold(III), which is a two-electron process per gold atom, along with the ligand oxidation. nih.govnih.gov

| Applied Potential | Number of Electrons (n) | Inferred Process | Reference |

| +0.9 V vs. SCE | 0.95 | One-electron thiolate-centered oxidation | nih.govnih.govresearchgate.net |

| +1.4 V vs. SCE | 3.7 | Multi-electron Au(I) → Au(III) and ligand oxidation | nih.govnih.govresearchgate.net |

This table presents the results from bulk electrolysis experiments on Au₂(LL)(pdt) analogs, quantifying the electrons transferred at different oxidation potentials.

Influence of the Ligand Environment on Redox Potentials

The electronic and steric properties of both the phosphine and thiolate ligands have a significant impact on the redox potentials of dinuclear gold(I) complexes.

Phosphine Ligands: The nature of the bidentate phosphine ligand, specifically the length of the alkyl chain connecting the two phosphorus atoms (the "bite"), influences the electrochemical behavior. Shorter bridging ligands like diphenylphosphinomethane (dppm) can facilitate weak intramolecular Au-Au interactions, which perturb the electronic structure and broaden the oxidation waves in cyclic voltammograms compared to complexes with longer, more flexible ligands like dppe or dpppn. nih.govresearchgate.netnih.govresearchgate.net In the case of Au₂(dppe)(SR)₂, molecular mechanics calculations suggest the Au atoms are not held within bonding distance, leading to more straightforward electrochemical behavior compared to the dppm analog. nih.govresearchgate.net

Thiolate Ligands: The electronic properties of the thiolate ligand significantly affect the oxidation potential. A study on various mononuclear phosphine gold(I) thiolate complexes demonstrated that slight variations in the electronic character of the thiolate can alter the oxidation potential over a wide range (ca. 600 mV). umaine.edu Steric bulk on the thiolate ligand can also play a role. For instance, sterically bulky 2,6-disubstituted arylthiolates in Au₂(dppm)(SR)₂ complexes hinder the close approach of the two gold atoms, affecting the complex's electronic properties. nih.govresearchgate.net

Mechanisms of Electron Transfer in Gold(I) Thiolate Systems

For the first oxidation wave (thiolate-centered oxidation), the mechanism is proposed as:

E (Electron Transfer): The complex undergoes a one-electron oxidation, primarily localized on one of the thiolate sulfur atoms, forming a radical cation intermediate.

C (Chemical Reaction): This is followed by a rapid chemical reaction, likely involving cleavage of a second Au-S bond and subsequent dimerization of the thiyl radicals to form a disulfide. nih.govnih.govresearchgate.net

The oxidation of auranofin, a mononuclear gold(I) phosphine thioglucose complex, provides further insight. Its oxidation also yields a disulfide and a digold(I) cation with a bridging thiolate ligand, suggesting that disulfide formation is a common pathway following the oxidation of gold(I) thiolates. acs.org The electron transfer in transition metal complexes can occur through either an inner-sphere mechanism, involving a bridging ligand, or an outer-sphere mechanism with direct electron transfer between species. libretexts.org Given the nature of the oxidation in (Autg)₂(dppe) analogs, where the initial step is the removal of an electron from the existing complex, it aligns with an outer-sphere process followed by internal rearrangement and reaction.

Table of Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| (Autg)₂(dppe) | Bis(thioglucose)bis(1,2-bis(diphenylphosphino)ethane)digold(I) (structure inferred) |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) |

| dppm | Bis(diphenylphosphino)methane (B1329430) |

| dppp (B1165662) | 1,3-Bis(diphenylphosphino)propane (B126693) |

| dpppn | 1,5-Bis(diphenylphosphino)pentane (B1273038) |

| pdt | Propanedithiol |

| Auranofin | (2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranosato-S)(triethylphosphine)gold(I) |

| Au₂(dppp)Br₂ | Dibromobis(1,3-bis(diphenylphosphino)propane)digold |

| SCE | Saturated Calomel Electrode |

Reaction Mechanisms and Chemical Reactivity of Autg 2 Dppe

Reactivity with Oxidizing Agents

The gold(I) center in (Autg)₂(dppe) is susceptible to oxidation. For instance, treatment of the related ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) with hydrogen peroxide results in the formation of phosphine (B1218219) oxides, (C₆H₅)₂P(O)CH₂CH₂P(C₆H₅)₂ and (C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂. wikipedia.org This reactivity highlights the potential for the gold complex itself to be oxidized under similar conditions, which could lead to a change in the coordination geometry and reactivity of the complex.

Stability Studies in Solution and Solid State

The stability of (Autg)₂(dppe) is a critical factor in its handling and potential applications. Like many pharmaceutical proteins and coordination complexes, its stability is influenced by a range of environmental factors. nih.gov

The stability of complexes in solution can be affected by several factors, including pH, temperature, light, the presence of antioxidants, and metal ions. nih.gov For protein-based drugs, factors such as concentration, ionic strength, and agitation also play a crucial role in maintaining their structure and function. nih.gov While (Autg)₂(dppe) is not a protein, these general principles of solution stability are relevant. For instance, the solvent can influence reaction pathways, as seen in the competitive formation of phosphine oxide versus thiolate-disulfide exchange. mdpi.com The dielectric constant of the solvent also affects the rate of exchange reactions. umaine.edu

| Factor | Influence on Stability |

| pH | Can affect the protonation state of ligands and the overall charge of the complex. nih.gov |

| Temperature | Higher temperatures can lead to degradation or denaturation of complex structures. nih.govnih.gov |

| Light | Photosensitive compounds can undergo degradation upon exposure to light. nih.gov |

| Solvent | The dielectric constant and coordinating ability of the solvent can influence reaction rates and pathways. umaine.edumdpi.com |

| Presence of other ions/molecules | Can lead to ligand exchange or other competitive reactions. nih.gov |

Formation of Polymeric Structures via Diphosphine Bridging

The 1,2-bis(diphenylphosphino)ethane (dppe) ligand is versatile and can act as a bridging ligand between two metal centers, in addition to its more common chelating role. wikipedia.org This bridging capability allows for the formation of polymeric structures. For instance, polymeric Cu(I) dppe complexes have been synthesized and characterized. researchgate.net In these structures, the dppe ligand links copper centers, creating extended networks. Similarly, (Autg)₂(dppe) has the potential to form such polymeric chains where the dppe ligand bridges two gold atoms, with each gold also bonded to a thioglucose ligand. This can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers. nih.gov

Intramolecular Rearrangements and Conformational Dynamics

Detailed information regarding the intramolecular rearrangements and conformational dynamics of (Autg)2(dppe) is not available in the current scientific literature due to the undefined "Autg" moiety. To provide a thorough and accurate analysis, the full chemical identity of "Autg" is required.

Theoretical and Computational Chemistry Studies of Autg 2 Dppe

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the properties of gold complexes. rsc.org These methods offer a balance between computational cost and accuracy, making them suitable for systems of this size.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For a complex like (Autg)₂(dppe), this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.govquantumatk.com Methods like the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm are commonly employed for this purpose. researchgate.net

The resulting optimized geometry provides key structural parameters. In gold(I) complexes featuring dppe and thiolate ligands, the coordination geometry around the gold center is typically linear or nearly linear, with P-Au-S bond angles close to 180°. The Au-P and Au-S bond lengths are critical indicators of bonding strength. Energetic analysis can further reveal the stability of different conformers of the flexible dppe and thioglucose ligands.

| Parameter | Typical Value (Å or °) |

|---|---|

| Au-P Bond Length | 2.25 - 2.35 Å |

| Au-S Bond Length | 2.30 - 2.40 Å |

| P-Au-S Bond Angle | 170 - 180° |

The electronic structure of (Autg)₂(dppe) can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

In gold(I) phosphine (B1218219) thiolate complexes, the HOMO is typically characterized by significant contributions from the p-orbitals of the thiolate sulfur atom and the 5d orbitals of the gold atom. The LUMO is often localized on the phosphine ligand, specifically on the π* orbitals of the phenyl rings of the dppe ligand. researchgate.net This spatial separation of the HOMO and LUMO suggests the potential for charge-transfer transitions upon electronic excitation.

Table 2: Typical Frontier Orbital Energies for Gold(I) Phosphine Thiolate Complexes. Note: Values are illustrative and depend heavily on the specific functional and basis set used in the calculation.

| Orbital | Typical Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -5.5 to -6.5 eV | Au(5d) + S(p) |

| LUMO | -1.0 to -2.0 eV | dppe (phenyl π*) |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | - |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λ_max) and the nature of these transitions. ornl.gov

For (Autg)₂(dppe), the lowest energy absorptions are expected to be Ligand-to-Metal Charge Transfer (LMCT) transitions, involving the excitation of an electron from the HOMO (localized on Au/S) to the LUMO (localized on the dppe ligand). Other possible transitions include intraligand (π-π*) transitions within the phenyl rings of the dppe or the acetylated thioglucose moieties. researchgate.net

Table 3: Predicted Electronic Transitions for a Representative Gold(I) Phosphine Thiolate Complex.

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|

| ~300 - 350 nm | Moderate | LMCT (Au/S → dppe) |

| ~260 - 280 nm | High | Intraligand π → π* (dppe phenyl rings) |

Relativistic Effects in Gold Chemistry and their Impact on Electronic Structure

Due to its high atomic number (Z=79), the chemistry of gold is significantly influenced by relativistic effects. wikipedia.orgsemanticscholar.org These effects arise because the inner-shell electrons travel at speeds approaching the speed of light, leading to an increase in their mass. This causes a contraction and stabilization of the s and p orbitals, most notably the 6s orbital. smith.edu

This relativistic contraction of the 6s orbital has profound consequences for the electronic structure and bonding in (Autg)₂(dppe). researchgate.net It strengthens the covalent bonds between gold and its ligands, such as the Au-P bond. smith.edu Concurrently, the d and f orbitals are better shielded from the nucleus by the contracted s and p orbitals, causing them to expand and become destabilized (higher in energy). smith.edu This destabilization of the 5d orbitals reduces the energy gap between the filled 5d and the vacant 6s orbitals, which is responsible for the characteristic yellow color of gold metal and influences the energy of the HOMO in gold complexes. wikipedia.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, identifying intermediates, transition states, and reaction pathways. arxiv.org For a complex like (Autg)₂(dppe), this could involve modeling its synthesis, such as the ligand exchange reaction between a gold-thiolate precursor and the dppe ligand, or its potential decomposition pathways.

Methods like the artificial force induced reaction (AFIR) can be employed to search for reaction routes automatically. nih.govspringernature.com By calculating the energies of reactants, products, and the transition states that connect them, key thermodynamic and kinetic information, such as reaction enthalpies and activation energy barriers, can be obtained. researchgate.net This provides molecular-level insight into the feasibility and mechanism of a given chemical transformation. nih.gov

Charge Distribution and Bonding Analysis

Understanding the distribution of electronic charge and the nature of the chemical bonds within (Autg)₂(dppe) is crucial for explaining its properties and reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify charge distribution and analyze bonding. unito.it

These analyses can provide the partial atomic charges on the gold, phosphorus, and sulfur atoms, revealing the degree of ionicity in the Au-P and Au-S bonds. The Au-S bond is expected to have significant covalent character mixed with some ionic contribution due to the difference in electronegativity. The Au-P bond is a classic example of a coordinate covalent bond with σ-donation from the phosphorus lone pair to the gold center. Analysis of the electron density at bond critical points can further elucidate the strength and nature of these interactions. arxiv.org

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| (Autg)₂(dppe) | bis(2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato)digold(I) 1,2-bis(diphenylphosphino)ethane (B154495) |

| dppe | 1,2-bis(diphenylphosphino)ethane |

Aurophilic Interaction Analysis via Computational Methods

Theoretical and computational chemistry studies have become indispensable tools for elucidating the nature and strength of aurophilic interactions in gold(I) complexes. For dinuclear compounds such as (Autg)2(dppe), computational methods provide detailed insights into the Au(I)···Au(I) bonding that governs their structural and photophysical properties. These analyses are particularly crucial for understanding the subtle interplay of electronic and steric factors that dictate the presence and magnitude of these interactions.

A variety of sophisticated computational techniques are employed to study aurophilic bonds. Density Functional Theory (DFT) is a primary method for geometry optimization and for calculating the electronic structure and interaction energies. nih.govmdpi.com To accurately model the behavior of gold, a heavy element, it is critical to incorporate relativistic effects and electron correlation in these calculations. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is frequently used to analyze the electron density topology, allowing for the identification of bond critical points (BCPs) between the gold atoms, which provides evidence of a bonding interaction. nih.govrsc.org Other methods like the Electron Localization Function (ELF), Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis further characterize the nature of these weak contacts. mdpi.com

Detailed Research Findings

The strength of the aurophilic interaction has been quantified computationally for various gold complexes, with energies typically comparable to that of a strong hydrogen bond. nih.gov DFT calculations have estimated the energy of aurophilic contacts to be around 6.3 kcal/mol in certain cationic gold species and as high as 67.74 kJ/mol (approximately 16.2 kcal/mol) in others. mdpi.comnih.gov For dinuclear complexes with different diphosphine ligands, calculated interaction energies can reach up to 44.4 kJ/mol (~10.6 kcal/mol). acs.org These computational results underscore that the choice of bridging ligand and terminal groups significantly modulates the interaction strength.

Furthermore, computational models have demonstrated that the Au···Au distance can change upon electronic excitation. For some dimeric gold(I) complexes, calculations predict a significant shortening of the aurophilic bond in the triplet excited state compared to the singlet ground state (e.g., from 3.19 Å to 2.87 Å). mdpi.com This phenomenon is critical for understanding the phosphorescence observed in many of these compounds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often reveals their localization at the Au₂ cluster, indicating their direct involvement in the electronic transitions and the aurophilic bonding. mdpi.com

The table below summarizes key computational data for aurophilic interactions in various dinuclear gold(I) complexes, providing a comparative framework for understanding the (Autg)₂(dppe) system.

Table 1: Computed Aurophilic Interaction Data for Selected Dinuclear Gold(I) Complexes

| Complex/System | Computational Method | Au···Au Distance (Å) | Interaction Energy (kcal/mol) | Key Findings |

|---|---|---|---|---|

| [(μ-dppe){Au(bipy)}₂]²⁺ | X-ray, DFT implied | 3.249 | Not specified | Demonstrates aurophilic contact within a dppe-bridged system. nih.govnih.gov |

| Au₂(μ-dppe)Cl₂ | X-ray | 6.2299 | N/A (no interaction) | Long intramolecular distance prevents aurophilic bonding. nih.gov |

| Generic Cationic Au(I) Dimer | DFT, QTAIM, ELF, RDG, NCI | 3.216 | 6.3 | Characterization of weak Au···Au contacts. mdpi.com |

| Generic Au(I)-Thiolate Dimer | B3LYP/x2c-TZVPPall | 3.160 | 16.2 | Strong attractive interaction confirmed with relativistic corrections. nih.gov |

| Dinuclear Au(I) Xantphos Complex | DFT | Not specified | 10.6 | Shows strong aurophilic contacts influenced by the diphosphine backbone. acs.org |

Structure Function Relationships in Gold I Diphosphine Thiolate Complexes

Influence of Diphosphine Bridge Length on Molecular and Supramolecular Architecture

For instance, with a shorter diphosphine bridge like bis(diphenylphosphino)methane (B1329430) (dppm), the two gold(I) centers are held in close proximity, which can facilitate intramolecular aurophilic (Au···Au) interactions. As the bridge length increases with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppn), the flexibility of the complex increases, allowing for a wider range of Au···Au distances and molecular conformations. nsf.govnih.gov

In the case of dppe-bridged complexes, such as (Autg)₂(dppe), the ethylene (B1197577) bridge provides a balance between constraint and flexibility. This can lead to the formation of various supramolecular architectures in the solid state, including dimeric structures and polymeric chains, driven by intermolecular aurophilic interactions. researchgate.net For example, salts containing the dication [Au₂(μ-dppe)₂]²⁺ have been shown to form helical structures with consistent Au···Au separations in the range of 2.8787(9) to 2.9593(5) Å. nsf.gov In contrast, complexes with longer bridges like dppp (B1165662) can form box-like or partial helical cations. nsf.gov The nature of the counter-ion and solvent molecules can also influence the final supramolecular assembly. nsf.gov

Table 1: Influence of Diphosphine Bridge Length on Au···Au Distances in Selected [Au₂(μ-diphosphine)₂]²⁺ Dications

| Diphosphine Ligand | Bridge Length (atoms) | Au···Au Distance (Å) | Observed Supramolecular Structure |

| dppe | 2 | 2.8787(9) - 2.9593(5) nsf.gov | Helical nsf.gov |

| dppp | 3 | 5.3409(4) - 5.6613(6) nsf.gov | Parallel, linear P−Au−P groups nsf.gov |

Role of Thiolate Ligand Stereochemistry and Electronic Properties

The stereochemistry and electronic properties of the thiolate ligand (⁻SR) significantly impact the structure and reactivity of dinuclear gold(I) diphosphine complexes. The steric bulk of the R group on the thiolate can influence the accessibility of the gold centers and hinder or promote the formation of aurophilic interactions.

For example, in dinuclear gold(I) complexes with the dppm ligand, the use of sterically bulky thiolates, such as those with 2,6-disubstituted phenyl rings, can prevent the close approach of the two gold atoms, thereby inhibiting the formation of intramolecular Au···Au bonds. nih.govnih.gov This steric hindrance can lead to "white" complexes, in contrast to the "yellow" complexes formed with less bulky thiolates where aurophilic interactions are present and result in a red-shift in the S→Au charge transfer. nih.govnih.gov The electronic properties of the thiolate ligand, modulated by the substituents on the R group, also play a role by altering the energy of the sulfur highest occupied molecular orbital (HOMO), which in turn affects the electronic transitions and color of the complex. nih.govnih.gov

Correlation between Structural Features and Redox Potentials

The redox chemistry of dinuclear gold(I) diphosphine thiolate complexes is intimately linked to their structural features, including the nature of the thiolate and diphosphine ligands. Cyclic voltammetry studies of complexes with the general formula Au₂(LL)(pdt) (where LL is a diphosphine and pdt is propanedithiol) reveal two irreversible anodic processes. nih.govresearchgate.net

The first oxidation, occurring at approximately +0.6 V (vs. SCE), is consistent with a sulfur-based oxidation, where a thiolate ligand is formally oxidized. nih.govresearchgate.net This is often followed by a rapid chemical reaction leading to the cleavage of a gold-sulfur bond. nih.govresearchgate.net The second oxidation process, at around +1.1 V, is attributed to the oxidation of gold(I) to gold(III). nih.govresearchgate.net

The redox potentials can be influenced by the nature of the thiolate ligand (aliphatic vs. aromatic) and the diphosphine bridge length. For instance, aurophilic interactions, which are influenced by both the diphosphine and thiolate ligands, can preorganize the [Au(I)]₂ complexes in a way that facilitates the oxidation process and lowers the redox potential for the formation of [Au(II)]₂ species. nih.gov The stability of gold complexes against reduction is also a key factor, with strong σ-donating ligands like phosphines generally enhancing stability. nih.gov

Table 2: Oxidation Potentials for Selected Dinuclear Gold(I) Diphosphine Dithiolate Complexes

| Complex | First Oxidation Potential (V vs. SCE) | Second Oxidation Potential (V vs. SCE) |

| Au₂(dppe)(pdt) | ~ +0.6 nih.govresearchgate.net | ~ +1.1 nih.govresearchgate.net |

| Au₂(dppp)(pdt) | ~ +0.6 nih.govresearchgate.net | ~ +1.1 nih.govresearchgate.net |

| Au₂(dppb)(pdt) | ~ +0.6 nih.govresearchgate.net | ~ +1.1 nih.govresearchgate.net |

Impact of Coordination Environment on Ligand Exchange Dynamics

The coordination environment around the gold(I) centers in (Autg)₂(dppe) significantly influences the dynamics of ligand exchange reactions. Gold(I) complexes, particularly those with a square planar or pseudo-square planar geometry, typically undergo ligand substitution via an associative mechanism (A or Sₙ2). libretexts.orgfiveable.meecontent.in

In this mechanism, the incoming ligand attacks the metal center to form a higher-coordinate intermediate, which then releases the leaving group. libretexts.orgecontent.in The rate of this reaction is influenced by several factors, including the steric hindrance around the metal center and the electronic properties of the ligands. For instance, increased steric bulk in the complex generally leads to a decrease in the rate of substitution. sci-hub.se

In the context of diphosphine-protected gold clusters, ligand exchange reactions are crucial for their formation and functionalization. nist.govresearchgate.netnih.gov The lability of the Au-P bond allows for the exchange of phosphine (B1218219) ligands with other ligands, such as thiols, which can lead to the formation of more stable thiolate-protected clusters. nih.gov The coordination of at least one labile ligand, like triphenylphosphine, has been shown to be a prerequisite for cluster formation, while complexes solely bound to chelating diphosphines are less reactive. nist.govresearchgate.net

Relationship between Intermolecular Interactions (e.g., Aurophilic) and Solid-State Behavior

Intermolecular interactions, particularly aurophilic interactions, are a defining feature of the solid-state behavior of gold(I) diphosphine complexes like (Autg)₂(dppe). Aurophilic interactions are weak attractive forces between closed-shell gold(I) centers, with energies comparable to those of hydrogen bonds. mdpi.comresearchgate.net

These interactions play a significant role in the self-assembly of molecules in the crystal lattice, leading to the formation of various supramolecular structures such as dimers, chains, and layers. rsc.orgnih.gov The presence and strength of aurophilic interactions are highly dependent on the steric and electronic properties of the ligands. For example, in the isostructural series Au₂(μ-dppe)X₂ (X = Cl, Br, I), the molecules form centrosymmetric dimers with short Au···Au contacts. researchgate.net

The interplay between aurophilic interactions and other non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to complex and diverse solid-state architectures. nih.govrsc.org In some cases, competition between hydrogen bonding and aurophilic interactions can be observed, with the nature of the functional groups on the thiolate ligand determining which interaction dominates the crystal packing. researchgate.net The solid-state structure, in turn, can influence the material's properties, such as its luminescence. nsf.gov

Supramolecular Assembly and Material Science Applications Non Biological

Formation of One-Dimensional Polymeric Chains and Networks

The bifunctional nature of the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand plays a crucial role in the formation of extended structures. In complexes analogous to (Autg)2(dppe), the dppe ligand can bridge two gold centers, which are in turn coordinated to thiolate ligands. This arrangement can lead to the formation of one-dimensional polymeric chains. For instance, gold(I) thiolate complexes with dppe have been shown to form 1D linear chains where the dimeric [Au(thiolate)]2 units are bridged by the diphosphine ligands. researchgate.net

The formation of these chains is not solely dependent on the bridging ligand. Intermolecular forces, such as hydrogen bonding involving the thiocarbohydrate moieties, can further organize these chains into higher-order two-dimensional sheets or three-dimensional networks. acs.orgiucr.org The precise architecture of these assemblies can be influenced by factors such as the choice of solvent and the specific structure of the thiocarbohydrate ligand. acs.org For example, the reaction of a gold(I) thiolate complex with dppe can result in a polymeric complex consisting of [Au(thiolate)]2 dimeric fragments bridged by the dppe ligands to form a 1D linear chain. researchgate.net

| Complex Type | Bridging Ligand | Secondary Interactions | Resulting Architecture | Reference |

|---|---|---|---|---|

| [Au₂(thiolate)₂(dppe)]n | dppe | Aurophilic Interactions, Hydrogen Bonding | 1D Polymeric Chains | researchgate.netmdpi.com |

| [Au(SSNH₂)]₂(dppe) | dppe | Aurophilic Interactions, Hydrogen Bonding | Complex Network | acs.org |

Design of Supramolecular Architectures through Aurophilic Interactions

Aurophilic interactions, which are weak attractive forces between gold(I) centers, are a key driving force in the supramolecular chemistry of gold complexes. nih.gov These interactions, with bond distances typically in the range of 2.7 to 3.5 Å, are comparable in strength to hydrogen bonds and play a significant role in dictating the geometry of the resulting assemblies. researchgate.net In dppe-bridged gold(I) complexes, both intramolecular and intermolecular aurophilic interactions can be observed.

The flexibility of the dppe ligand can allow for the two gold centers within a single (Autg)2(dppe) molecule to come into close proximity, leading to intramolecular aurophilic interactions. nih.gov Furthermore, intermolecular aurophilic interactions between adjacent molecules can lead to the formation of dimers, oligomers, and extended chains. acs.org The interplay between the bridging dppe ligand, which can enforce a certain distance between gold atoms, and the tendency for aurophilic bonding creates a powerful tool for the rational design of supramolecular architectures with specific topologies. nih.govnih.gov The luminescence of these materials is often linked to these aurophilic interactions, providing a spectroscopic handle to study their formation and properties. researchgate.net

| Complex | Au···Au Distance (Å) | Type of Interaction | Effect on Structure | Reference |

|---|---|---|---|---|

| (μ-dppe){Au(bipy)}₂₂ | Not specified, but present | Intramolecular | Facilitates close proximity of Au(I) centers | nih.gov |

| [Au₂(dppe)(D-Hpen-S)₂] | 3.21 | Intermolecular | Formation of infinite 1D chains | mdpi.com |

| [Au(SSNH₂)]₂(dppe) complex | 3.0675(7) | Intermolecular | Formation of a complex network | acs.org |

Integration into Gold Nanoparticle Systems

The unique properties of (Autg)2(dppe) and its constituent ligands make them valuable components for the development of advanced gold nanoparticle (AuNP) systems.

Thiocarbohydrates are excellent ligands for stabilizing gold nanoparticles. rsc.org Their thiol groups provide a strong anchor to the gold surface, while the carbohydrate moieties offer several advantages, including biocompatibility and the potential for specific molecular recognition events. nih.gov The stereochemistry of the carbohydrate can have a significant impact on the binding affinity and the interparticle forces, influencing the aggregation behavior of the AuNPs. nih.gov These bio-friendly ligands can be used to create stable glyconanoparticles with controlled sizes, typically in the range of 2-9 nm. rsc.org

Gold nanoparticles can be functionalized with ligands like (Autg)2(dppe) or its components through two main strategies: direct synthesis or ligand exchange. nih.govnih.gov In a direct synthesis approach, the gold salt is reduced in the presence of the thiocarbohydrate and dppe ligands. In the ligand exchange method, pre-synthesized AuNPs, often stabilized with citrate, are treated with the desired ligands, which then displace the original capping agents. uh.edunih.gov This surface functionalization allows for the properties of the AuNPs to be tailored for specific applications. The great affinity of gold surfaces for electron-donating groups, such as those found in thiols and phosphines, facilitates this process. mdpi.com

Potential in Sensor Development (e.g., Chemo-sensing)

Gold(I) complexes that exhibit luminescence, often arising from aurophilic interactions, are promising candidates for the development of chemosensors. researchgate.net The luminescence of these compounds can be sensitive to the presence of specific analytes. For example, the binding of a cation or anion to a receptor unit incorporated into the ligand framework can perturb the aurophilic interactions, leading to a change in the luminescence signal (an "on-off" switching mechanism). researchgate.net The dppe ligand can serve as a scaffold to which specific recognition moieties can be attached, allowing for the design of sensors for a variety of target molecules.

Prospects in Molecular Electronic Devices and Coatings

The ability of (Autg)2(dppe) to form well-defined one-dimensional polymeric chains opens up possibilities for its use in molecular electronics. nih.gov These chains could potentially function as molecular wires, conducting electricity along the gold-phosphine backbone. The thiocarbohydrate ligands could be used to anchor these chains to surfaces or to interface with other components of a molecular device. Furthermore, gold nanoparticles functionalized with these complexes could be used to create specialized coatings with tailored optical, electronic, or recognition properties. mdpi.com The self-assembly of these functionalized nanoparticles on surfaces could lead to the formation of ordered arrays with potential applications in areas such as catalysis and data storage. uh.edu

Future Research Directions and Unexplored Avenues

Exploration of Novel Ligand Architectures for Tunable Properties

A primary avenue for future research lies in the systematic exploration of novel ligand architectures to fine-tune the electronic and steric properties of dinuclear gold(I) complexes. The dppe ligand in (Autg)2(dppe) provides a robust and well-understood backbone, but modifications to this and the thiolate ligand could unlock new functionalities.

Modification of the Diphosphine Ligand: Future work should focus on synthesizing analogues of (Autg)2(dppe) with modified diphosphine ligands. Introducing electron-donating or electron-withdrawing groups on the phenyl rings of dppe can modulate the electron density at the gold centers, thereby influencing their catalytic activity and photophysical properties. Exploring diphosphine ligands with different bite angles and flexibility can also impact the geometry and reactivity of the resulting complexes. For instance, using ligands with wider bite angles could facilitate the formation of well-defined dinuclear complexes capable of dual-gold catalysis. mdpi.com

Varying the Thiolate Ligand: The acetylated thioglucose (Autg) ligand is crucial for the biological activity of related compounds. Future studies should investigate the impact of replacing this with other functionalized thiolates. This could include other sugar moieties, peptides, or ligands bearing specific functional groups for targeted drug delivery or sensing applications.

N-Heterocyclic Carbene (NHC) Ligands: The development of gold(I) complexes with N-Heterocyclic Carbene (NHC) ligands has opened new frontiers. researchgate.netresearchgate.net Synthesizing dinuclear gold(I) complexes that incorporate both a diphosphine and an NHC ligand, or are bridged by a di-NHC ligand, could lead to complexes with enhanced stability and novel catalytic activities. nih.gov The strong σ-donating ability of NHCs can significantly influence the electronic properties of the gold centers.

A systematic study of these ligand modifications would allow for the creation of a library of (Autg)2(dppe) analogues with tailored properties.

Table 1: Potential Ligand Modifications and Their Expected Impact

| Ligand Component | Modification Strategy | Potential Impact on Properties |

|---|---|---|

| Diphosphine (dppe) | Introduction of electron-donating/-withdrawing groups | Tuning of electronic properties and catalytic activity |

| Variation of bite angle and flexibility | Alteration of complex geometry and substrate accessibility | |

| Thiolate (Autg) | Substitution with other functionalized thiolates (e.g., peptides, other sugars) | Introduction of new functionalities (e.g., targeting, sensing) |

| Alternative Ligands | Incorporation of N-Heterocyclic Carbenes (NHCs) | Enhanced stability and novel catalytic reactivity |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms of gold(I) complexes is crucial for designing more efficient catalysts and photophysically active materials. Time-resolved spectroscopy offers a powerful tool to probe the dynamics of short-lived excited states and reaction intermediates on ultrafast timescales. wikipedia.orguni-bonn.de

Future research should employ techniques such as transient absorption spectroscopy to investigate the photochemical and photophysical processes of (Autg)2(dppe) and its analogues. wikipedia.org These studies can elucidate the nature of the excited states, their decay pathways, and the kinetics of ligand exchange or catalytic turnover. uni-bonn.de By initiating a chemical event with an ultrafast laser pulse and probing the subsequent changes with another pulse, it is possible to gain insights into processes occurring on picosecond to femtosecond timescales. wikipedia.org This level of detail is essential for understanding mechanisms that are currently inferred from slower, steady-state methods. For instance, time-resolved studies could reveal the dynamics of Au-Au bond formation and breaking in the excited state, which is often implicated in the luminescence of dinuclear gold(I) complexes.

Development of New Computational Models for Gold Complexes

Computational chemistry provides invaluable insights into the electronic structure, bonding, and reactivity of metal complexes. mdpi.comacs.orgnih.gov For dinuclear gold(I) complexes like (Autg)2(dppe), the development of more accurate and efficient computational models is a key future research direction.

Current computational methods, such as Density Functional Theory (DFT), can predict the geometric and electronic properties of gold complexes. mdpi.com However, accurately modeling the subtle aurophilic interactions and relativistic effects inherent to gold chemistry remains a challenge. Future efforts should focus on:

Developing Improved Functionals: Creating new DFT functionals that better account for the unique electronic structure of gold.

Modeling Complex Environments: Incorporating the effects of the solvent and the solid-state environment in simulations to provide a more realistic picture of the complex's behavior. nih.gov

Simulating Reaction Dynamics: Using ab initio molecular dynamics to simulate the entire course of a catalytic reaction, providing a detailed, step-by-step understanding of the mechanism.

These advanced computational models will not only help in interpreting experimental results but will also guide the rational design of new gold(I) complexes with desired properties.

Synthesis and Characterization of Multifunctional Gold(I) Complexes

The synthesis of multifunctional molecules is a rapidly growing area of chemical research. Gold(I) complexes are particularly promising in this regard, as they can exhibit a combination of catalytic, medicinal, and photophysical properties. nih.govrsc.org

Future research should focus on the design and synthesis of multifunctional dinuclear gold(I) complexes based on the (Autg)2(dppe) scaffold. This could involve incorporating moieties with known biological activity into the ligand framework to create complexes with dual therapeutic and diagnostic capabilities. For example, a ligand could be designed to not only coordinate to the gold centers but also to target specific receptors on cancer cells. nih.gov

The characterization of these new multifunctional complexes will require a multidisciplinary approach, combining spectroscopic techniques (NMR, mass spectrometry), X-ray crystallography, and biological assays to fully elucidate their structure and function. researchgate.netnih.gov

Table 2: Examples of Potential Multifunctional Gold(I) Complexes

| Functionality 1 | Functionality 2 | Potential Application |

|---|---|---|

| Catalysis | Luminescence | In-situ reaction monitoring |

| Anticancer Activity | Targeting Moiety | Targeted cancer therapy |

| Antimicrobial Activity | Photosensitizer | Photodynamic therapy |

Application in Heterogeneous Catalysis (General)

While gold complexes are well-known as homogeneous catalysts, their application in heterogeneous catalysis is a promising and relatively unexplored area. wikipedia.orgacs.orgarxiv.org Supporting dinuclear gold(I) complexes like (Autg)2(dppe) on solid materials can offer several advantages, including catalyst recyclability, improved stability, and ease of separation from the reaction products. mdpi.com

Future research in this area should investigate:

Choice of Support: The effect of different support materials (e.g., metal oxides, carbon nanotubes, polymers) on the catalytic activity and stability of the supported gold complexes. The interaction between the gold complex and the support can significantly influence the electronic properties of the gold centers. arxiv.org

Preparation Methods: Developing new methods for immobilizing gold(I) complexes on supports while maintaining their structural integrity and catalytic activity.

Catalytic Applications: Exploring the use of these heterogeneous catalysts in a wide range of organic transformations, such as oxidation, hydrogenation, and carbon-carbon coupling reactions. wikipedia.orgmdpi.comsigmaaldrich.com Recent studies have shown that binuclear gold phosphine (B1218219) complexes can serve as precursors for highly active supported gold catalysts in CO oxidation. chemrxiv.org

The development of robust and efficient heterogeneous catalysts based on (Autg)2(dppe) and related complexes could have a significant impact on sustainable chemical synthesis.

Table of Mentioned Compound Names

| Abbreviation | Full Name |

| (Autg)2(dppe) | Bis(1-thio-β-D-glucopyranosato-S-2,3,4,6-tetraacetate)bis(diphenylphosphino)ethanegold(I) |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) |

| tg | Thioglucose |

| NHC | N-Heterocyclic Carbene |

| DFT | Density Functional Theory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.